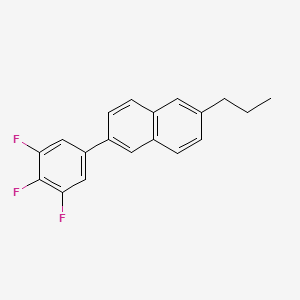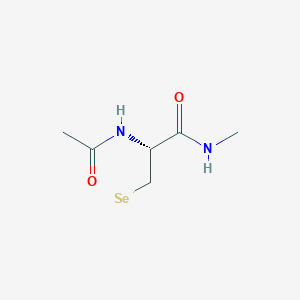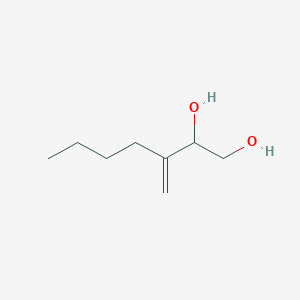
1,2-Heptanediol, 3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Heptanediol, 3-methylene- is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone. The presence of a methylene group (CH2) at the third position makes it a unique compound with distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Heptanediol, 3-methylene- can be synthesized through various methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of diol-derived monomers. This method uses second-generation Grubbs’ catalyst to polymerize the monomers into cross-linked structures within minutes . Another method involves the reaction of 5-norbornene-2-carboxylic acid with diols, including 1,7-heptanediol, to form the desired compound .
Industrial Production Methods
Industrial production of 1,2-Heptanediol, 3-methylene- typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Heptanediol, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Heptanediol, 3-methylene- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of bio-based thermosets and other materials with desirable properties.
Mecanismo De Acción
The mechanism of action of 1,2-Heptanediol, 3-methylene- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methylene group can participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Heptanediol: Similar structure but lacks the methylene group at the third position.
1,7-Heptanediol: A linear diol with hydroxyl groups at the first and seventh positions.
6-Methyl-3-methylene-2,5-heptanediol: Contains additional methyl groups and different hydroxyl group positions.
Uniqueness
1,2-Heptanediol, 3-methylene- is unique due to the presence of the methylene group at the third position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
375843-98-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-methylideneheptane-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)8(10)6-9/h8-10H,2-6H2,1H3 |
Clave InChI |
KFAOGKKVHLIVEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
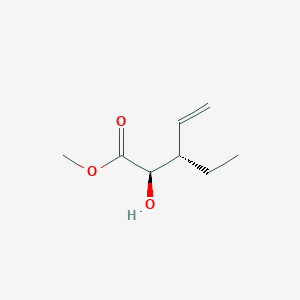
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
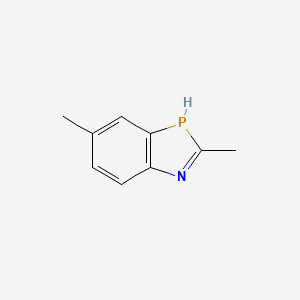
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
